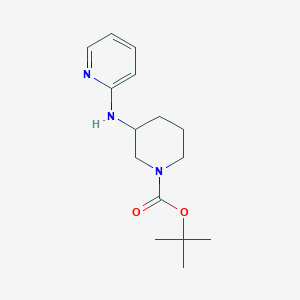

tert-Butyl 3-(pyridin-2-ylamino)piperidine-1-carboxylate

Description

tert-Butyl 3-(pyridin-2-ylamino)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a pyridin-2-ylamino substituent at the 3-position. This compound is primarily utilized in research and development, particularly in pharmaceutical chemistry, where its structural motifs are leveraged for drug discovery .

Properties

Molecular Formula |

C15H23N3O2 |

|---|---|

Molecular Weight |

277.36 g/mol |

IUPAC Name |

tert-butyl 3-(pyridin-2-ylamino)piperidine-1-carboxylate |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-10-6-7-12(11-18)17-13-8-4-5-9-16-13/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,16,17) |

InChI Key |

ABZVMTMUUKQIJA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(pyridin-2-ylamino)piperidine-1-carboxylate typically involves the reaction of 1-tert-butyloxycarbonyl-4-(aminomethyl)piperidine with 2-fluoropyridine under reflux conditions. The reaction is carried out in an organic solvent such as n-pentane, and the product is obtained as a white solid after purification.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(pyridin-2-ylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted pyridine compounds.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(pyridin-2-ylamino)piperidine-1-carboxylate is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology

In biological research, this compound is used to study the interactions of pyridine-containing molecules with biological targets. It is also employed in the synthesis of biologically active molecules for drug discovery.

Medicine

In medicinal chemistry, this compound is a key intermediate in the synthesis of potential therapeutic agents, including anticancer drugs. It is involved in the development of inhibitors targeting specific enzymes and receptors.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) makes it valuable for large-scale manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(pyridin-2-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation, thereby exerting anticancer activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine Derivatives with Aromatic Substituents

tert-Butyl 3-(2-naphthyl)piperidine-1-carboxylate (3n)

- Structure: Features a 2-naphthyl group at the 3-position instead of pyridin-2-ylamino.

- Synthesis : Prepared via ligand-controlled β-selective C(sp³)–H arylation using L8 as a ligand, achieving a 61% yield .

- Physicochemical Properties: Molecular weight = 311.42 g/mol (vs. 277.36 g/mol for the target compound).

- Spectroscopic Data : NMR (¹³C, 75 MHz) peaks at δ 25.3, 28.5, and 154.8 confirm the Boc group and naphthyl substitution .

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate

Heterocyclic Variants

tert-Butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate

- Structure : Pyrimidine ring replaces pyridine, with ethoxy and methylthio substituents.

- Molecular Weight: 368.5 g/mol (vs.

- Applications : Used in medicinal chemistry for its pyrimidine scaffold, which is common in kinase inhibitors.

tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate

Functional Group Modifications

tert-Butyl 3-((S)-2-amino-N-isopropylpropanamido)piperidine-1-carboxylate

- Structure : Amide-linked isopropylpropanamido group.

- Implications: The amide group enhances solubility in polar solvents compared to the pyridin-2-ylamino substituent, which may influence bioavailability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Key Findings and Implications

Substituent Position: Pyridin-2-ylamino at the 3-position (target compound) vs.

Heterocyclic Influence : Pyrimidine () and tetrazole () substituents introduce distinct pharmacophoric features, such as enhanced metabolic stability or enzyme inhibition.

Safety Profile: The target compound’s irritancy () contrasts with the acute toxicity of tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (), highlighting the role of substituent positioning in hazard profiles.

Biological Activity

Overview

tert-Butyl 3-(pyridin-2-ylamino)piperidine-1-carboxylate, with the chemical formula C15H23N3O2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H23N3O2

- Molecular Weight : 277.37 g/mol

- CAS Number : 165528-66-5

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The piperidine and pyridine moieties are crucial for binding affinity and specificity. Research indicates that the compound may act as an inhibitor of certain kinases, which play significant roles in cancer progression and other diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including:

The structure-activity relationship (SAR) analyses suggest that modifications to the piperidine ring can enhance potency against specific cancer types.

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising antimicrobial activity. Studies indicate effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12 µg/mL | |

| Escherichia coli | 15 µg/mL |

These findings suggest potential applications in treating infections caused by resistant bacterial strains.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against human breast cancer cells. The compound was shown to induce apoptosis via the intrinsic pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Case Study 2: Antimicrobial Properties

In a clinical setting, researchers tested the compound's antimicrobial properties against a panel of drug-resistant bacteria. Results indicated that it could serve as a lead compound for developing new antibiotics, especially in light of rising antibiotic resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.